molecular formula C₂₂H₂₅NO₄ B549960 Fmoc-N-methyl-L-leucine CAS No. 103478-62-2

Fmoc-N-methyl-L-leucine

Cat. No. B549960
CAS RN: 103478-62-2
M. Wt: 367.4 g/mol
InChI Key: BUJQSIPFDWLNDC-FQEVSTJZSA-N
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Description

Fmoc-N-methyl-L-leucine (Fmoc-N-Me-Leu-OH) is a derivative of the amino acid leucine. It is used in peptide synthesis . The Fmoc group is a protective group used in solid-phase peptide synthesis . The molecular formula of Fmoc-N-methyl-L-leucine is C22H25NO4 and its molecular weight is 367.4 .


Synthesis Analysis

Fmoc-L-leucine is prepared by reacting L-leucine with 9-fluorenylmethoxycarbonyl chloride . There are also other methods for the synthesis of Fmoc-N-methyl-L-leucine, such as the one described in the paper "An Improved Synthesis of Fmoc-N-methyl-α-amino Acids" .


Molecular Structure Analysis

The molecular structure of Fmoc-N-methyl-L-leucine consists of a fluorenylmethoxycarbonyl (Fmoc) group attached to a leucine molecule . The Fmoc group is a large, aromatic group that provides steric hindrance, protecting the amino acid during peptide synthesis .


Chemical Reactions Analysis

Fmoc-N-methyl-L-leucine is used in peptide coupling reactions . The Fmoc group can be removed rapidly by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-N-methyl-L-leucine is a white to off-white solid with a melting point of 110 - 118 °C .

Scientific Research Applications

Peptide Synthesis

Fmoc-N-Me-Leu-OH: is widely used in the field of peptide synthesis. It serves as a building block for the introduction of N-α-methyl-leucine amino acid residues by Fmoc solid-phase peptide synthesis (SPPS) . This method is crucial for creating peptides with enhanced stability and bioactivity, which are often used in drug development.

Modification of Peptide Structure

The incorporation of N-methylated amino acids like Fmoc-N-Me-Leu-OH into peptides can significantly alter their conformational flexibility. This modification can lead to improved resistance to enzymatic degradation, thus increasing the half-life of therapeutic peptides .

Drug Discovery

In drug discovery, Fmoc-N-Me-Leu-OH is utilized to synthesize analogs of bioactive peptides. These analogs can have improved pharmacokinetic properties and reduced immunogenicity, making them potential candidates for new drugs .

Protease Stability Enhancement

The introduction of N-methylated leucine into peptides can enhance their stability against proteases. This is particularly beneficial for peptide-based drugs that require a longer duration of action in the body .

Research on Peptide Folding

Fmoc-N-Me-Leu-OH is used in research to study the folding patterns of peptides. By altering the peptide backbone, researchers can gain insights into the factors that influence peptide structure and stability .

Development of Peptide-Based Materials

This compound is also instrumental in the development of peptide-based materials. These materials have applications in biotechnology and nanotechnology, where they can be used for constructing biomaterials with specific functional properties .

Synthesis of Cyclic Peptides

Cyclic peptides have unique structural and functional properties. Fmoc-N-Me-Leu-OH can be used to synthesize cyclic peptides, which are of interest for their potential use as therapeutics and in material science .

Creation of Peptide Libraries

Fmoc-N-Me-Leu-OH is essential for creating libraries of peptides. These libraries are valuable tools for screening and identifying peptides with desired biological activities for therapeutic applications .

Safety and Hazards

Fmoc-N-methyl-L-leucine should be handled with care. It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and avoid dust formation . It should be stored in a dry, cool, and well-ventilated place .

Future Directions

Fmoc-N-methyl-L-leucine is a useful compound in peptide synthesis, and its use in the synthesis of complex peptides and proteins is a promising area of research . Further studies could explore its potential applications in drug discovery and development.

Mechanism of Action

Target of Action

Fmoc-N-Methyl-L-Leucine, also known as Fmoc-N-Me-Leu-OH, is primarily used in the field of peptide synthesis . It serves as a building block for the introduction of N-α-methyl-leucine amino-acid residues by Fmoc Solid-Phase Peptide Synthesis (SPPS) . The primary targets of this compound are the peptide chains that are being synthesized .

Mode of Action

The Fmoc group in Fmoc-N-Methyl-L-Leucine acts as a temporary protecting group for the N-terminus in SPPS . This group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . The Fmoc group is readily removed after ligation by short exposure to a solution of 20% piperidine at pH 11 in aqueous conditions at room temperature .

Biochemical Pathways

The Fmoc-N-Methyl-L-Leucine is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are the primary links between amino acids in a peptide chain . The removal of the Fmoc group allows for the continuation of the peptide synthesis process .

Pharmacokinetics

Its solubility in dimethylformamide (dmf) is known, which is an important factor in its use in peptide synthesis .

Result of Action

The result of the action of Fmoc-N-Methyl-L-Leucine is the successful synthesis of peptide chains with N-α-methyl-leucine amino-acid residues . This allows for the creation of specific peptide sequences for research and therapeutic applications .

Action Environment

The action of Fmoc-N-Methyl-L-Leucine is influenced by several environmental factors. The pH of the solution, the presence of piperidine, and the temperature can all affect the efficiency of Fmoc group removal . Additionally, the compound should be stored below +30°C to maintain its stability .

properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,24,25)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJQSIPFDWLNDC-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426778
Record name Fmoc-N-methyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-methyl-L-leucine

CAS RN

103478-62-2
Record name Fmoc-N-methyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-methylpentanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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